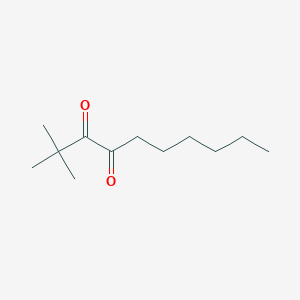![molecular formula C14H22O4S B14275208 Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- CAS No. 127492-03-9](/img/structure/B14275208.png)
Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- is an organic compound with the molecular formula C14H22O4S It is characterized by the presence of a benzene ring substituted with a [(2,2,2-triethoxyethyl)sulfinyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- typically involves the reaction of benzene with a [(2,2,2-triethoxyethyl)sulfinyl] precursor under specific conditions. One common method includes the use of sulfinyl chlorides and triethoxyethyl alcohol in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. Pathways involved may include electrophilic substitution and oxidation-reduction reactions, which can alter the chemical structure and properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, [(2,2,2-trimethoxyethyl)sulfinyl]-
- Benzene, [(2,2,2-triethoxyethyl)sulfonyl]-
- Benzene, [(2,2,2-triethoxyethyl)thio]-
Uniqueness
Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to similar compounds
Propiedades
Número CAS |
127492-03-9 |
|---|---|
Fórmula molecular |
C14H22O4S |
Peso molecular |
286.39 g/mol |
Nombre IUPAC |
2,2,2-triethoxyethylsulfinylbenzene |
InChI |
InChI=1S/C14H22O4S/c1-4-16-14(17-5-2,18-6-3)12-19(15)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
Clave InChI |
TXCOFLIGKXNVKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CS(=O)C1=CC=CC=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


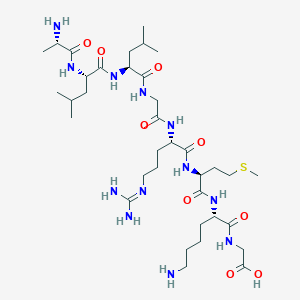
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)
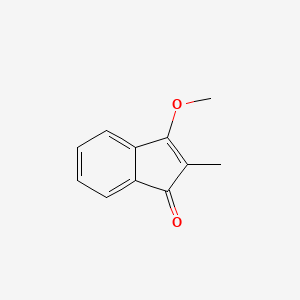
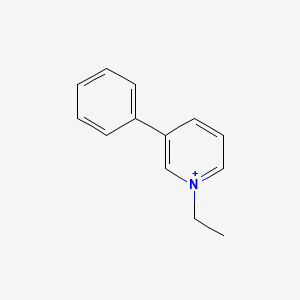

![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)
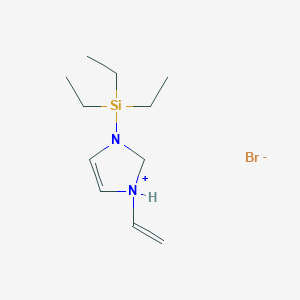
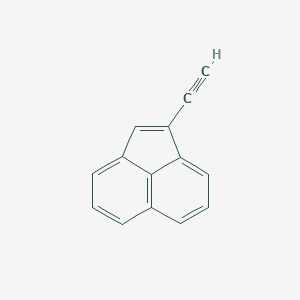
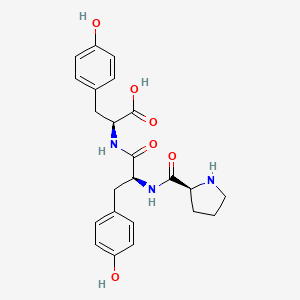
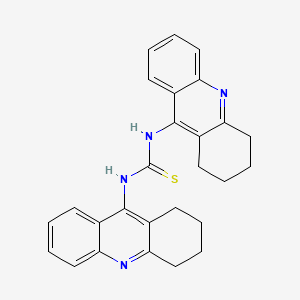
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
